REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:31])([F:30])[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[S:16][C:17]([C:25](OCC)=[O:26])=[C:18]([C:20](OCC)=[O:21])[N:19]=2)=[CH:11][CH:10]=1.S(=O)(=O)(O)O.O>C1COCC1.C(OCC)(=O)C.ClCCl>[OH:26][CH2:25][C:17]1[S:16][C:15]([C:12]2[CH:11]=[CH:10][C:9]([C:8]([F:31])([F:30])[F:7])=[CH:14][CH:13]=2)=[N:19][C:18]=1[CH2:20][OH:21] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C=1SC(=C(N1)C(=O)OCC)C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stir the reaction mixture at ambient temperature for 18h
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is maintained at below −10° C
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
Quench
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
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FILTRATION
|
Details
|
Filter the resulting two phase mixture through celite (0.4wt)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the organic layer with water (4×4vols)
|
Type
|
DISTILLATION
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Details
|
Reduce the total volume of the reaction mixture via vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to leave the solid
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Type
|
STIRRING
|
Details
|
stir the suspension for at least 6h
|
Type
|
FILTRATION
|
Details
|
Filter the tan-colored solid
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Type
|
WASH
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Details
|
Wash the wet cake with dichloromethane (2vols)
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Type
|
CUSTOM
|
Details
|
dry the wet cake at 45° C. under mild vacuum
|
Reaction Time |
2.25 (± 0.75) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |